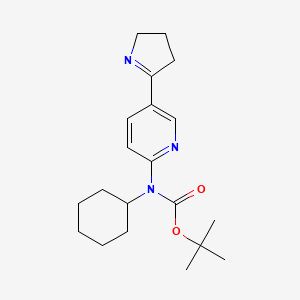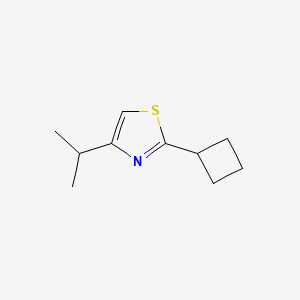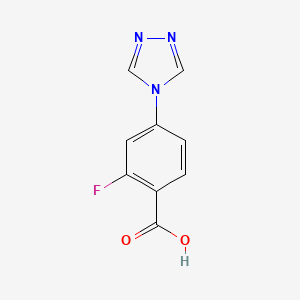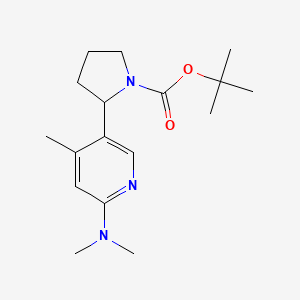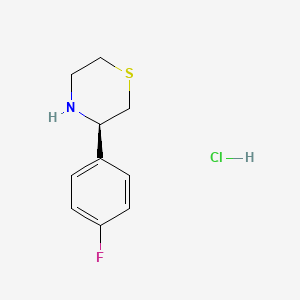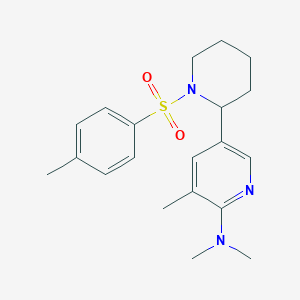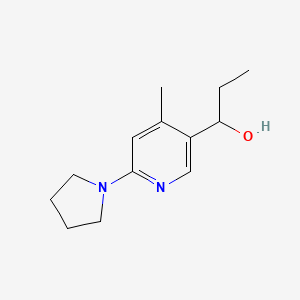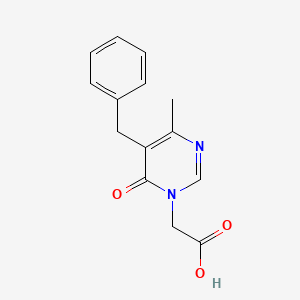
2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2. It is a derivative of pyrrolidine and pyridine, featuring a methoxy group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of N-substituted piperidines. The formation of pyrrolidine-2-carbaldehyde is a key step, which can be achieved through a domino process that includes in situ formation followed by carboxylic acid formation, decarboxylation, and oxidation . Specific oxidants and additives can be used to tune the selectivity of the reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A common structural motif in natural products and synthetic compounds with biological activities.
Pyrrolidine-2,5-diones: Known for their diverse functional properties and use in drug discovery.
Indole derivatives: Possess various biological activities and are used in medicinal chemistry.
Uniqueness
2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of pyrrolidine and pyridine rings with a methoxy group.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(2-methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-9(4-2-6-12-11)10-5-3-7-13(10)8-14/h2,4,6,8,10H,3,5,7H2,1H3 |
Clave InChI |
ZXJUFZVAXGFJIK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)C2CCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B15058030.png)

